Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride

Aqueous solubility Salt selection Formulation compatibility

Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride (CAS 399017-10-8) is the hydrochloride salt of a 2-aryl-4-methylthiazole-5-carboxylic acid ethyl ester. With molecular formula C₁₃H₁₃NO₃S·HCl and molecular weight 299.77 g/mol, this compound appears as a white to off-white crystalline powder.

Molecular Formula C13H14ClNO3S
Molecular Weight 299.77 g/mol
CAS No. 399017-10-8
Cat. No. B1450913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride
CAS399017-10-8
Molecular FormulaC13H14ClNO3S
Molecular Weight299.77 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)O)C.Cl
InChIInChI=1S/C13H13NO3S.ClH/c1-3-17-13(16)11-8(2)14-12(18-11)9-4-6-10(15)7-5-9;/h4-7,15H,3H2,1-2H3;1H
InChIKeyFNHJNGXGYJUCHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride (CAS 399017-10-8): A Critical Febuxostat Intermediate and Impurity Reference Standard


Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride (CAS 399017-10-8) is the hydrochloride salt of a 2-aryl-4-methylthiazole-5-carboxylic acid ethyl ester. With molecular formula C₁₃H₁₃NO₃S·HCl and molecular weight 299.77 g/mol, this compound appears as a white to off-white crystalline powder . It serves a dual role in pharmaceutical chemistry: as a pivotal synthetic intermediate in the manufacture of Febuxostat (a non-purine xanthine oxidase inhibitor for chronic gout and hyperuricemia) and as a characterized impurity reference standard (Febuxostat Descyano Hydroxy Ethyl Ester / Febuxostat Impurity 39) essential for ANDA regulatory submissions [1][2]. The 4-hydroxyphenyl substituent and the ethyl ester functionality provide critical handles for downstream formylation and derivatization reactions in the multi-step Febuxostat synthetic pathway [3].

Why the Hydrochloride Salt of Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Cannot Be Substituted by the Free Base or Other In-Class Analogs


The hydrochloride salt (CAS 399017-10-8) and its free base counterpart (CAS 161797-99-5) are not functionally interchangeable despite sharing the same parent structure. The HCl salt is soluble in water and methanol, whereas the free base is insoluble in water and only slightly soluble in DMSO and methanol . This solubility differential has direct consequences for aqueous biological assay compatibility, salt metathesis reactions, and pharmaceutical formulation workflows. Furthermore, the HCl salt available from major suppliers (e.g., TCI) carries a dual-detection purity specification (>98.0% by both HPLC area% and total nitrogen analysis), providing orthogonal purity verification not commonly offered for the free base . Downstream analogs—such as the 3-formyl derivative (CAS 161798-01-2) and the carboxylic acid hydrolysis product (CAS 886501-78-6)—occupy different positions in the Febuxostat synthetic sequence and introduce additional impurity burdens that the HCl salt precursor does not carry [1]. Substitution without verifying these physicochemical and analytical parameters risks compromising assay reproducibility, intermediate purity, and ultimately the quality of the final API.

Quantitative Differentiation Evidence: Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride vs. Its Closest Analogs


Aqueous Solubility: HCl Salt vs. Free Base — Binary Solubility Differential Enables Aqueous Workflows

The hydrochloride salt (CAS 399017-10-8) is explicitly characterized as soluble in water and methanol, whereas the free base (CAS 161797-99-5) is reported as insoluble in water. This binary (soluble vs. insoluble) distinction directly governs the choice of compound form for aqueous-based biological assays, salt-exchange reactions, and pharmaceutical formulation development . The free base requires organic co-solvents (DMSO, DMF) for dissolution, introducing potential solvent interference in cell-based or enzymatic assays .

Aqueous solubility Salt selection Formulation compatibility Biological assay

Dual-Detection Purity Specification: Orthogonal HPLC + Total Nitrogen Analysis vs. Single-Method HPLC-Only

The HCl salt offered by TCI (Product E1049) is specified at >98.0% purity with dual orthogonal detection methods: HPLC area% and total nitrogen analysis (N). In contrast, the free base from industrial suppliers (e.g., RuifuChem) is typically specified at >99.0% by HPLC only [1]. The dual-detection approach reduces the risk of co-eluting, non-chromophoric, or nitrogen-deficient impurities escaping detection by a single HPLC method. While the free base nominally reports a higher purity figure (>99.0% vs >98.0%), the single-method specification cannot exclude certain impurity classes that the orthogonal nitrogen analysis would flag in the HCl salt .

Purity analysis Orthogonal detection Quality control Reference standard

Synthetic Yield: Optimized One-Pot Synthesis (86.2%) vs. Traditional Multi-Step Febuxostat Pathway (~50%)

Su et al. (2018) reported an optimized one-pot synthesis of 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (the free base form of the target compound) achieving a total yield of 86.2% from 4-hydroxybenzaldehyde via sequential cyanation, thioacetylation, and cyclization [1]. In comparison, the traditional stepwise Febuxostat synthetic pathway described in the literature proceeds with an overall yield of approximately 50% when calculated from 4-hydroxybenzonitrile through all intermediates to the final API [2]. The one-pot method reduces the number of isolation steps, improves solvent recovery, and minimizes environmental impact, making it more suitable for industrial scale-up [1].

Synthesis optimization One-pot methodology Process chemistry Atom economy

Critical Intermediate Purity: Patent-Established Link Between Intermediate Quality and Final Febuxostat API Purity

US Patent 8,969,582 (and the corresponding international application) explicitly states that the ester intermediate of Formula II—which corresponds to the 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester scaffold—"serves as the starting material for febuxostat, hence purity of the intermediate of Formula II plays a critical role in determining the purity and yield of febuxostat obtained" [1]. This regulatory-significant statement establishes a direct causal chain: the purity level of the target compound (or its free base) directly propagates into the quality of the final API. The HCl salt's dual-detection purity specification directly addresses this requirement by providing orthogonal assurance against undetected impurities that could carry through to febuxostat . In the febuxostat impurity landscape mapped by Ravi et al. (2014), carryover impurities from the thiazole ester intermediate stage (specifically the ortho-isomer impurity VIII and its downstream derivative IX) were identified as critical control points requiring appropriate intermediate specifications [2].

API manufacturing Intermediate purity Quality-by-design Regulatory compliance

Process-Relevant Impurity Reference Standard: Ethyl Ester HCl Salt vs. Methyl Ester Analog — Matching the Predominant Synthetic Route

In the predominant Febuxostat synthetic route, the key intermediate is the ethyl ester (derived from cyclization with ethyl-2-chloroacetoacetate). The methyl ester analog (Febuxostat Impurity 54 / Impurity 32 as HCl salt) arises only as a trans-esterification artifact when methanol is inadvertently used as a solvent during the saponification step [1]. Ravi et al. (2014) specifically noted that methyl ester Impurity XVII was identified as a byproduct of trans-esterification during hydrolysis and that its hydrolysis rate was 'comparatively slower than its ethyl isomer VII'—making the ethyl ester the kinetically preferred and process-relevant form [1]. For ANDA analytical method development and validation, using the ethyl ester HCl salt as the impurity reference standard ensures that the impurity marker being tracked corresponds to the actual process-related impurity generated in the predominant manufacturing route, rather than a solvent-dependent artifact [2].

Reference standard AND A submission Impurity profiling Process impurity

High-Value Application Scenarios for Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride Based on Verified Differentiation Evidence


Aqueous Biological Assay Development — Direct Use Without Organic Co-Solvent Interference

The HCl salt's water solubility enables direct dissolution in aqueous buffer systems for in vitro pharmacology assays (enzyme inhibition, receptor binding, cell-based viability assays) without the confounding effects of DMSO or other organic co-solvents. This is particularly valuable for carboxylesterase inhibition studies, antimicrobial susceptibility testing, and any assay where solvent toxicity to cells or enzymes must be minimized. The free base, in contrast, requires DMSO or DMF for dissolution, introducing potential solvent artifacts at concentrations above 0.1% v/v .

Febuxostat ANDA Impurity Method Development and Validation — Process-Relevant Reference Standard

As the ethyl ester form corresponding to the intermediate in the predominant Febuxostat manufacturing route (Hantzsch cyclization with ethyl-2-chloroacetoacetate), the HCl salt serves as the process-relevant impurity reference standard for HPLC method development, system suitability testing, and forced degradation studies. Its dual-detection purity specification (>98.0% HPLC + total nitrogen) provides orthogonal assurance of standard integrity, which is critical for meeting ICH Q2(R1) validation requirements for specificity, linearity, and accuracy in ANDA submissions [1].

Febuxostat Intermediate Quality Control — Meeting Patent-Established Critical Purity Requirements

US Patent 8,969,582 explicitly identifies the purity of the thiazole ester intermediate as 'critical' for determining the purity and yield of the final Febuxostat API. Procurement of the HCl salt with documented dual-detection purity directly addresses this quality-by-design requirement. The intermediate specification is an essential control point for API manufacturers seeking to minimize carryover impurities (ortho-isomer, dialdehyde) that propagate through formylation, etherification, and hydrolysis steps to contaminate the final drug substance [2][3].

Thiazole SAR and Medicinal Chemistry Derivatization — Aqueous-Compatible Scaffold for Parallel Synthesis

The HCl salt's water solubility facilitates salt metathesis and aqueous-phase derivatization reactions that are challenging with the water-insoluble free base. The ethyl ester group provides a versatile handle for further transformation (hydrolysis to carboxylic acid, aminolysis to amide, reduction to alcohol), while the 4-hydroxyphenyl moiety enables O-alkylation and O-acylation reactions. The crystalline hydrochloride form also simplifies precise stoichiometric weighing for parallel synthesis campaigns compared to the free base, which may exhibit static adherence and inconsistent flow properties [4].

Quote Request

Request a Quote for Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.